4-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}morpholine
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Overview
Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves multiple steps, including refluxing specific precursors, characterized by spectroscopic techniques like NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies further confirm the structure of synthesized compounds, showcasing their complexity and precision in preparation (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, demonstrating monoclinic system lattice parameters and identifying the molecular conformation within crystals (Mamatha S.V et al., 2019). This detailed analysis provides insight into the spatial arrangement and bonding interactions of atoms within the compound.
Chemical Reactions and Properties
Chemical reactions involving the formation of morpholine derivatives often include coupling reactions and the use of specific reagents to introduce or modify functional groups. The photophysical characterization of these compounds reveals their absorption and emission properties, indicative of their chemical behavior and potential applications in various fields (Taylor Chin et al., 2010).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. Studies focusing on these aspects employ techniques like crystallography and spectroscopy to ascertain the compounds' stability and compatibility with different environments (A. Abdel-Aziz et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of morpholine derivatives in scientific research. Experimental evaluations often explore these compounds' biological activities, showcasing their antimicrobial, antioxidant, and other relevant activities (Mamatha S.V et al., 2019).
properties
IUPAC Name |
1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)17(22)20-7-6-19(13-20)16(21)12-18-8-10-23-11-9-18/h2-5H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJCXYTLWEKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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